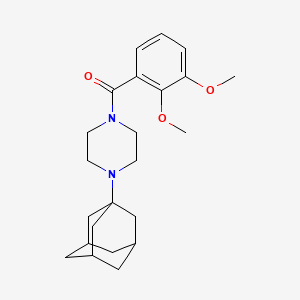
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, also known as NTZ, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NTZ is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to have a range of potential applications in scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the replication of a range of viruses, including influenza A, hepatitis C, and Zika virus. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of the viral RNA polymerase, which is required for viral replication. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of viruses, reduce the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine in lab experiments is its high yield synthesis method. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be synthesized in high yield using a multi-step process, making it a cost-effective compound for use in research studies. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret research findings.
Zukünftige Richtungen
There are many potential future directions for research on N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine. One area of interest is the development of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine as a potential anti-viral therapy. N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been shown to inhibit the replication of a range of viruses, making it a promising candidate for further study. Additionally, N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be achieved through a multi-step process involving the reaction of 2-aminobenzonitrile with thioamide and trifluoroacetic acid to form the intermediate 2-(2-cyano-1-naphthyl)thiazolidine-4-carboxylic acid. This intermediate is then reacted with phenylmagnesium bromide and trifluoromethyl iodide to produce N-1-naphthyl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine in high yield.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2S/c21-20(22,23)18-17(14-8-2-1-3-9-14)26-19(25-18)24-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNNBJONMHVQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=CC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)

![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)